molecular formula C16H15N3OS B2508094 2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034547-63-0

2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

Cat. No. B2508094
CAS RN: 2034547-63-0
M. Wt: 297.38
InChI Key: YVDCCRPHRABONP-UHFFFAOYSA-N
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Description

The compound "2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected from similar compounds. The papers focus on the synthesis of various benzamide derivatives and their reactions, particularly those involving thiazolo and thiadiazolo pyridine structures .

Synthesis Analysis

The synthesis of related compounds involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature . Additionally, the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot synthesis leads to the formation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives . These methods suggest that the synthesis of "this compound" could potentially involve similar reactants and conditions, with the introduction of an ethylthio group and a pyrazolo[1,5-a]pyridin-5-yl moiety.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using elemental analysis and spectroscopic data, including IR, (1)H NMR, and (13)C NMR spectroscopies . X-ray single-crystal diffraction was used to determine the crystal structures, providing detailed information on atom positions, bond lengths, bond angles, and dihedral angles . These techniques would be applicable for analyzing the molecular structure of "this compound" to ensure its correct synthesis and to understand its structural properties.

Chemical Reactions Analysis

The papers describe the further reactions of synthesized compounds to create new derivatives. For instance, the amino-imino derivative was used to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . Additionally, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives using copper(ii) chloride led to the formation of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . These reactions indicate that the compound may also undergo various chemical transformations, potentially leading to the formation of new structures with different biological activities.

Physical and Chemical Properties Analysis

While the papers do not directly provide physical and chemical properties of "this compound," they do report on the properties of similar compounds. The synthesized benzamide derivatives and their copper(II) complexes were characterized by spectroscopic methods, and their crystal structures were analyzed . The cytotoxicity of these compounds was evaluated against several human cancer cell lines, with some showing significant cytotoxicity . These findings suggest that the compound of interest may also exhibit unique physical, chemical, and biological properties that could be explored for potential therapeutic applications.

Scientific Research Applications

Antiviral Applications

A notable application is in the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding heterocyclic derivatives, which have demonstrated remarkable antiavian influenza virus activity. This synthesis pathway involves the reaction of benzoyl isothiocyanate with various reagents, leading to compounds with significant antiviral activities against the H5N1 subtype of the influenza A virus, showcasing viral reduction in the range of 85–65% (Hebishy, Salama, & Elgemeie, 2020).

Insecticidal Assessment

Another research avenue involves the synthesis and insecticidal assessment of innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. This study utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles, indicating the potential of these compounds as insecticidal agents (Fadda et al., 2017).

Antimicrobial and Antifungal Activities

Research has also extended to the synthesis of thiazole-aminopiperidine hybrid analogues, which have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have undergone evaluation for their in vitro antimicrobial and antifungal activities, showcasing the multifaceted potential of benzamide derivatives in addressing various infectious diseases (Jeankumar et al., 2013).

Cancer Research

In the realm of cancer research, novel benzamides bearing the pyrazole or indazole nucleus have been synthesized and biologically evaluated. These compounds interfere with p53 pathways, inducing intrinsic apoptotic pathways by activating p53 and TRAIL-inducing death pathways, highlighting their potential in cancer treatment (Raffa et al., 2019).

Mechanism of Action

While the specific mechanism of action for “2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” is not available, similar compounds like pyrazolo[1,5-a]pyrimidines have been shown to inhibit tyrosine kinase in cancer cells .

Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold has great potential in several research areas, from materials science to the pharmaceutical field . Many promising innovations have been reported in different technological applications .

properties

IUPAC Name

2-ethylsulfanyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-21-15-6-4-3-5-14(15)16(20)18-12-8-10-19-13(11-12)7-9-17-19/h3-11H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDCCRPHRABONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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